4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
Description
4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is a heterocyclic compound featuring a piperidine core substituted at position 1 with a phenylsulfonyl group and at position 4 with an oxyimino-linked 4-fluorobenzoyl moiety. This structural arrangement confers unique physicochemical and pharmacological properties, distinguishing it from related piperidine derivatives. The phenylsulfonyl group enhances metabolic stability and modulates solubility, while the 4-fluorobenzoyl-oxyimino substituent may influence receptor binding profiles, particularly in the context of serotonin and dopamine receptors .
Properties
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c19-15-8-6-14(7-9-15)18(22)25-20-16-10-12-21(13-11-16)26(23,24)17-4-2-1-3-5-17/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSDUVRXFCJVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired substitutions. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the piperidine ring are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Piperidine Derivatives with Phenylsulfonyl Groups
Compounds bearing a phenylsulfonyl group on the piperidine nitrogen, such as 1-(phenylsulfonyl)piperidine (ID 1012 in ), share similarities with the target compound. Key differences include:
- Physicochemical Properties: The phenylsulfonyl group increases molecular weight (e.g., 1-(phenylsulfonyl)piperidine: MW 215.28 g/mol) and may reduce solubility in polar solvents compared to non-sulfonylated piperidines.
4-(4-Fluorobenzoyl)piperidine Derivatives
The 4-(4-fluorobenzoyl)piperidine scaffold is a well-studied pharmacophore for serotonin 5-HT2A receptor antagonism (Ki = 1–10 nM) and dopamine D2 receptor modulation (Ki = 5–1000 nM) . Key comparisons include:
- Linker Chemistry: The target compound’s oxyimino linkage (-O-N=) contrasts with direct benzoyl attachment in analogs like 4-(4-fluorobenzoyl)piperidine (CAS 1291-47-0, MW 219.25 g/mol) . This may alter conformational flexibility and receptor binding kinetics.
- Biological Activity: Direct benzoyl-substituted derivatives exhibit high 5-HT2A affinity (e.g., Ki = 1 nM), while the oxyimino group’s electron-withdrawing effects could modulate potency or selectivity .
Hybrid Derivatives with Dual Substituents
Physicochemical and Pharmacological Data Comparison
Table 1. Key Properties of Selected Piperidine Derivatives
*Calculated properties based on structural features; experimental data required for validation.
Biological Activity
The compound 4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications, particularly focusing on its anticancer and enzymatic inhibition capabilities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring substituted with a phenylsulfonyl group and a 4-fluorobenzoyl moiety, which are crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that piperidine derivatives exhibit promising anticancer activities. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines. One study highlighted the effectiveness of a related piperidine derivative in inducing apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in cytotoxicity assays .
Table 1: Cytotoxicity of Piperidine Derivatives
Enzyme Inhibition
In addition to anticancer properties, the compound is being investigated for its ability to inhibit specific enzymes such as tyrosinase (TYR) . Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is sought after in treating hyperpigmentation disorders. Research has shown that related piperidine derivatives can act as competitive inhibitors of TYR, with some derivatives achieving IC50 values significantly lower than traditional inhibitors like kojic acid .
Table 2: Inhibition Potency of Tyrosinase Inhibitors
| Compound | IC50 (µM) | Type of Inhibition | Reference |
|---|---|---|---|
| Kojic Acid | 17.76 | Competitive | |
| Compound C | 0.18 | Competitive | |
| This compound | TBD | TBD | TBD |
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The piperidine ring provides flexibility and the ability to form hydrogen bonds, while the fluorobenzoyl group can enhance lipophilicity and binding affinity to target proteins.
Case Studies
- Cancer Cell Studies : In vitro studies have demonstrated that similar compounds induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation and subsequent cell death .
- Enzyme Binding Studies : Molecular docking simulations revealed that the compound can effectively bind to the active site of TYR, preventing substrate access and inhibiting enzymatic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
